molecular formula C23H20FN3O B11633289 N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

Cat. No.: B11633289
M. Wt: 373.4 g/mol
InChI Key: GYEXFBKCMOGHHV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 4-fluorophenyl and 4-propoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.

    Amidation: The final step might involve the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the amine group to a nitro group.

    Reduction: Reduction reactions could be used to modify the quinazoline core or the substituent groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine could have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-phenylquinazolin-4-amine
  • N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
  • N-(4-fluorophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine

Uniqueness

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine might be unique in its specific combination of substituent groups, which could confer distinct biological or chemical properties compared to similar compounds. Its uniqueness would be highlighted by comparing its activity, stability, and reactivity with those of related compounds.

Properties

Molecular Formula

C23H20FN3O

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C23H20FN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27)

InChI Key

GYEXFBKCMOGHHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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